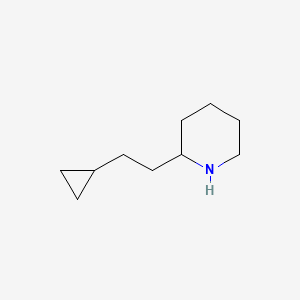
2-(2-环丙基乙基)哌啶
描述
2-(2-Cyclopropylethyl)piperidine (CPEP) is a cyclic amine compound. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The name comes from the genus name Piper, which is the Latin word for pepper .科学研究应用
药物化合物合成
哌啶衍生物,包括2-(2-环丙基乙基)哌啶,在各种药物化合物的合成中至关重要。 它们作为构建块用于构建药物,因为它们存在于二十多种药物类别中 。哌啶衍生物的多功能性允许开发从止痛药到抗精神病药的各种药物产品。
抗癌治疗
哌啶部分在抗癌剂的开发中具有重要意义。 2-(2-环丙基乙基)哌啶已显示出对各种癌症类型的潜在作用,包括乳腺癌、前列腺癌、结肠癌、肺癌和卵巢癌 。它可以单独使用或与其他新型药物组合使用以调节癌症发展所必需的关键信号通路。
生物活性及害虫防治
哌啶衍生物具有生物活性,可以被利用用于害虫防治。 它们被用于制造杀虫剂和杀虫剂,为传统化学杀虫剂提供了一种环保的替代方案 。2-(2-环丙基乙基)哌啶中的环丙基可能潜在地增强该化合物在此应用中的功效。
药理学研究
在药理学研究中,2-(2-环丙基乙基)哌啶因其对各种生物通路的影响而受到研究。 它在调节神经递质活性方面的作用使其成为研究神经系统疾病和潜在治疗方法的候选药物 .
化学合成及催化
该化合物还参与化学合成和催化。 它的结构允许发生分子内和分子间反应,导致形成各种哌啶衍生物,这些衍生物在合成有机化学中很有价值 .
分子机制研究
包括2-(2-环丙基乙基)哌啶在内的哌啶衍生物的分子机制在科学研究中备受关注。 了解这些机制可以导致发现新的治疗应用,并提高现有治疗方法的疗效 .
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
作用机制
Target of Action
The primary targets of 2-(2-Cyclopropylethyl)piperidine, a derivative of piperidine, are cancer cells. Piperidine has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
2-(2-Cyclopropylethyl)piperidine interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers. These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . This regulation leads to changes in the cancer cells, inhibiting their survivability.
Biochemical Pathways
The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells. It has been observed to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways are crucial for the establishment and progression of cancers.
Pharmacokinetics
Piperidine, the parent compound, is known to have good bioavailability
Result of Action
The result of the action of 2-(2-Cyclopropylethyl)piperidine is the inhibition of cell migration and the induction of cell cycle arrest, which inhibit the survivability of cancer cells . This leads to the suppression of the growth and proliferation of the cancer cells.
Action Environment
The action, efficacy, and stability of 2-(2-Cyclopropylethyl)piperidine can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Piperidine derivatives have been observed to exhibit enhanced anticancer properties when used in combination with other drugs . .
生化分析
Biochemical Properties
2-(2-Cyclopropylethyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, affecting their function. Additionally, 2-(2-Cyclopropylethyl)piperidine can interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine .
Cellular Effects
2-(2-Cyclopropylethyl)piperidine has been shown to influence various cellular processes. It can modulate cell cycle progression, which is crucial for maintaining cell proliferation and tissue integrity . The compound also affects cell signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for cell survival and proliferation . Furthermore, 2-(2-Cyclopropylethyl)piperidine can alter gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .
Molecular Mechanism
The molecular mechanism of 2-(2-Cyclopropylethyl)piperidine involves several key interactions at the molecular level. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can inhibit or activate other enzymes . This binding interaction can result in changes in gene expression, particularly those genes involved in drug metabolism and detoxification . Additionally, 2-(2-Cyclopropylethyl)piperidine can inhibit the activity of certain kinases, affecting various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Cyclopropylethyl)piperidine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(2-Cyclopropylethyl)piperidine has been shown to affect cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important for understanding the compound’s stability and potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of 2-(2-Cyclopropylethyl)piperidine vary with different dosages in animal models. At low doses, the compound can stimulate the immune system and increase white blood cell count . At higher doses, it can exhibit toxic effects, including liver damage and alterations in metabolic function . These dosage-dependent effects are crucial for determining the safe and effective use of 2-(2-Cyclopropylethyl)piperidine in therapeutic applications.
Metabolic Pathways
2-(2-Cyclopropylethyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form reactive intermediates . These intermediates can further undergo conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of 2-(2-Cyclopropylethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by carrier-mediated mechanisms, including active transport and facilitated diffusion . Once inside the cell, 2-(2-Cyclopropylethyl)piperidine can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
2-(2-Cyclopropylethyl)piperidine is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments .
属性
IUPAC Name |
2-(2-cyclopropylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-8-11-10(3-1)7-6-9-4-5-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWLGJDBDVECCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



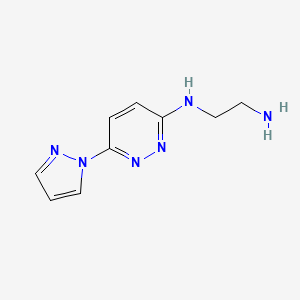
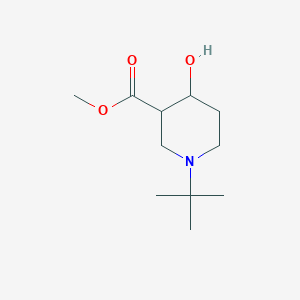
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)
![6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1488603.png)
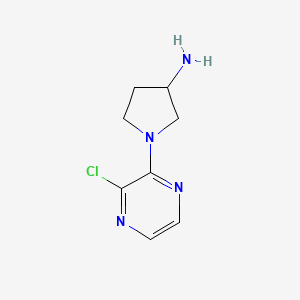
![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)

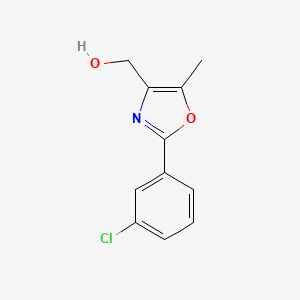
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)
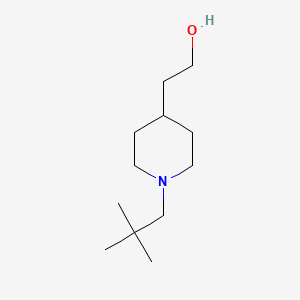
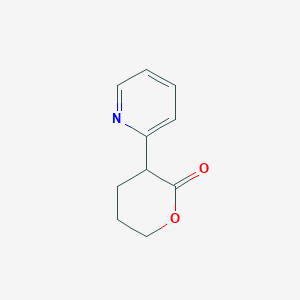
![7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488616.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)
![2-[(6-Propylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1488619.png)